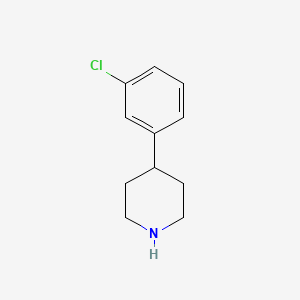

4-(3-Chlorophenyl)piperidine

Übersicht

Beschreibung

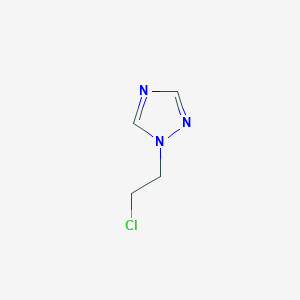

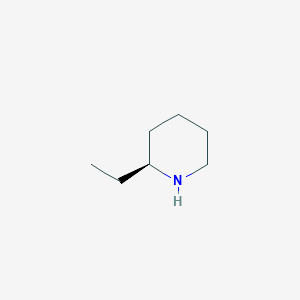

“4-(3-Chlorophenyl)piperidine” is a compound with the molecular formula C11H14ClN . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “4-(3-Chlorophenyl)piperidine” has been analyzed using various techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction . The compound has been found to adopt a distorted chair conformation .Chemical Reactions Analysis

While specific chemical reactions involving “4-(3-Chlorophenyl)piperidine” are not detailed in the sources retrieved, piperidine derivatives have been involved in intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

“4-(3-Chlorophenyl)piperidine” has a molecular weight of 195.69 . Further physical and chemical properties are not specified in the sources retrieved.Wissenschaftliche Forschungsanwendungen

Spasmolytic Effects

4-(3-Chlorophenyl)piperidine derivatives have been studied for their spasmolytic effects. For instance, the synthetic piperidine derivative 4-valeryl 4-(3-chlorophenyl) 1-[3-(4-methylpiperazine)-propyl]-piperidine has demonstrated direct and indirect myolytic action on the smooth musculature of isolated guinea pig intestine (Stochla & Grzybek-Kania, 1975).

Structure-Activity Relationship in Monoamine Transporter Inhibitors

Research has explored the effects of stereochemistry on the potency of piperidine-based monoamine transporter inhibitors. Studies involving 4-(4-Chlorophenyl)piperidine analogues have been pivotal in identifying norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors, useful in exploring NET-associated behavioral signatures and potentially for antidepressant applications (He et al., 2005).

Gastric Antisecretory Agents

4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, including compounds structurally related to 4-(3-Chlorophenyl)piperidine, have shown promise as gastric antisecretory agents in the treatment of peptic ulcer disease. These compounds have been modified to diminish or abolish anticholinergic activity, with some undergoing clinical trials (Scott et al., 1983).

Identification and Quantification of Impurities in Drug Substances

Studies have been conducted on the identification and quantification of impurities in drug substances like cloperastine hydrochloride, a piperidine derivative. This research is critical for ensuring the purity and safety of pharmaceutical products (Liu et al., 2020).

Selective Ligands at Human Dopamine Receptors

Research has identified 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. This line of research is significant for understanding and potentially treating neurological disorders (Rowley et al., 1997).

Analgesic and Anti-inflammatory Properties

Compounds such as 4-propionyl-4-(4-chlorophenyl)-1-(3-dimethylaminopropyl)-piperidine dihydrochloride have shown marked analgesic activity and anti-inflammatory properties, indicating their potential therapeutic applications (Gajewski et al., 1982).

Treatment of Alzheimer’s Disease

N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease. This research is pivotal in developing novel treatments for neurodegenerative diseases (Rehman et al., 2018).

Antimicrobial Activity and Docking Studies

The synthesized compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile has been screened for its antimicrobial activities and evaluated through molecular docking analysis, contributing to the development of new antimicrobial agents (Okasha et al., 2022).

Safety And Hazards

Zukünftige Richtungen

Piperidine derivatives, including “4-(3-Chlorophenyl)piperidine”, have significant potential in drug design due to their presence in more than twenty classes of pharmaceuticals . Future research directions include the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Eigenschaften

IUPAC Name |

4-(3-chlorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXYPQUVIZEIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400257 | |

| Record name | 4-(3-chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenyl)piperidine | |

CAS RN |

99329-53-0 | |

| Record name | 4-(3-chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)

![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)